REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([N-]C(C)C)(C)C.[Li+].CN(C)[CH:18]=[O:19]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:18]=[O:19] |f:1.2|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
43.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at −78° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated NH4Cl
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed (150 g Analogix silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 100% heptane to 30% EtOAc/heptane over 45 minutes)
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |